7-(piperidin-1-ylsulfonyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
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Overview
Description
7-(PIPERIDINE-1-SULFONYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-4-ONE is a complex organic compound that belongs to the class of benzothiazepines. This compound is characterized by the presence of a piperidine sulfonyl group attached to a tetrahydrobenzothiazepinone core. Benzothiazepines are known for their diverse pharmacological activities, making them significant in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(PIPERIDINE-1-SULFONYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-4-ONE typically involves multiple steps:
Formation of the Benzothiazepine Core: The initial step involves the cyclization of appropriate precursors to form the benzothiazepine core. This can be achieved through the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds under acidic conditions.
Introduction of the Piperidine Sulfonyl Group: The piperidine sulfonyl group is introduced via sulfonylation. Piperidine is reacted with sulfonyl chloride in the presence of a base such as triethylamine to form piperidine-1-sulfonyl chloride. This intermediate is then reacted with the benzothiazepine core to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(PIPERIDINE-1-SULFONYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
Scientific Research Applications
7-(PIPERIDINE-1-SULFONYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(PIPERIDINE-1-SULFONYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-4-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways such as the PI3K/Akt pathway, leading to effects on cell proliferation, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
7-(PIPERIDINE-1-SULFONYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-4-ONE: Unique due to its specific substitution pattern and pharmacological profile.
Other Benzothiazepines: Compounds like diltiazem and clentiazem, which have different substituents and therapeutic uses.
Uniqueness
7-(PIPERIDINE-1-SULFONYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-4-ONE is unique due to its combination of a piperidine sulfonyl group with a benzothiazepine core, providing distinct chemical and biological properties compared to other benzothiazepines.
Properties
Molecular Formula |
C14H18N2O3S2 |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
7-piperidin-1-ylsulfonyl-3,5-dihydro-2H-1,5-benzothiazepin-4-one |
InChI |
InChI=1S/C14H18N2O3S2/c17-14-6-9-20-13-5-4-11(10-12(13)15-14)21(18,19)16-7-2-1-3-8-16/h4-5,10H,1-3,6-9H2,(H,15,17) |
InChI Key |
RPRHYTHFPFOXPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)SCCC(=O)N3 |
Origin of Product |
United States |
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